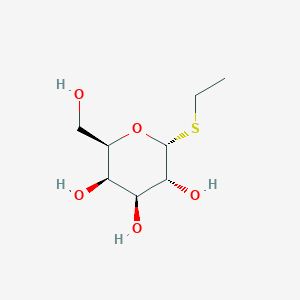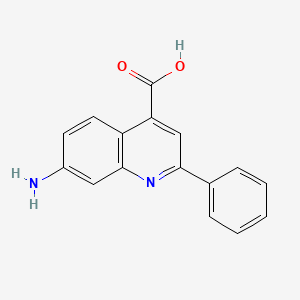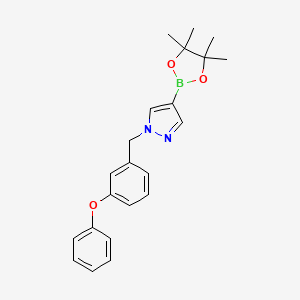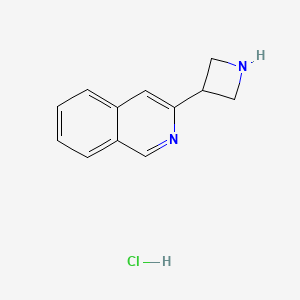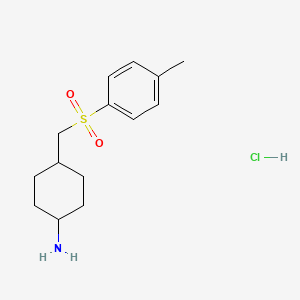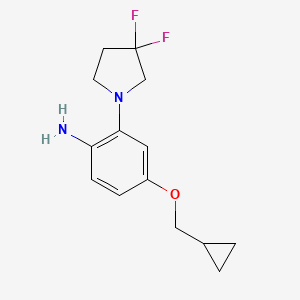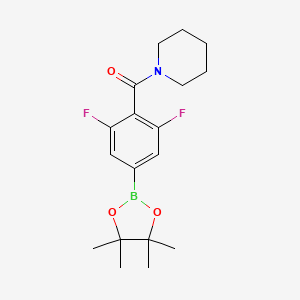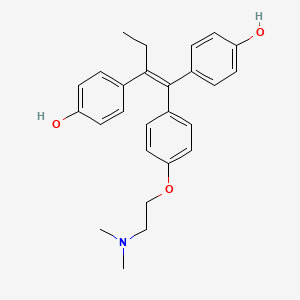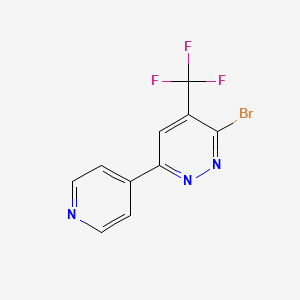
DBCO-PEG24-Maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG24-Maleimide: is a polyethylene glycol (PEG) linker that contains a dibenzylcyclooctyne (DBCO) moiety and a terminal primary maleimide group. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. DBCO is commonly used for copper-free click chemistry reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG24-Maleimide involves the conjugation of a DBCO moiety with a PEG chain and a maleimide group. The maleimide group reacts specifically and efficiently with thiols to form a thioether bond. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is usually purified through chromatography techniques and stored at low temperatures to maintain stability .
Análisis De Reacciones Químicas
Types of Reactions: DBCO-PEG24-Maleimide primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
Thiol-containing compounds: These react with the maleimide group.
Azide-containing compounds: These react with the DBCO moiety in copper-free click chemistry.
Reaction conditions: Mild temperatures, neutral pH, and aqueous or organic solvents
Major Products:
Thioether bonds: Formed from the reaction of maleimide with thiols.
Triazole linkages: Formed from the reaction of DBCO with azides
Aplicaciones Científicas De Investigación
Chemistry: DBCO-PEG24-Maleimide is used in bioconjugation techniques to link biomolecules, such as proteins and peptides, through thiol groups. It is also employed in click chemistry for the synthesis of complex molecular structures .
Biology: In biological research, this compound is used to label and track biomolecules in live cells. It facilitates the study of protein-protein interactions and cellular processes by enabling the attachment of fluorescent probes or other tags .
Medicine: this compound is utilized in the development of targeted drug delivery systems. By conjugating therapeutic agents to biomolecules, it enhances the specificity and efficacy of treatments .
Industry: In industrial applications, this compound is used in the production of functionalized surfaces and materials. It is employed in the modification of polymers and nanoparticles for various technological applications .
Mecanismo De Acción
DBCO-PEG24-Maleimide exerts its effects through two primary mechanisms:
Comparación Con Compuestos Similares
Dibenzocyclooctyne-PEG4-Maleimide: Similar to DBCO-PEG24-Maleimide but with a shorter PEG chain.
Alkyne-PEG4-Maleimide: Contains an alkyne group instead of DBCO.
Dibenzocyclooctyne-PEG4-Biotin: Similar structure but includes a biotin moiety for affinity purification and detection.
Uniqueness of this compound: this compound stands out due to its longer PEG chain, which enhances solubility and reduces steric hindrance in bioconjugation reactions. The combination of DBCO and maleimide groups allows for versatile applications in both thiol-maleimide and copper-free click chemistry reactions .
Propiedades
Fórmula molecular |
C76H122N4O29 |
|---|---|
Peso molecular |
1555.8 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C76H122N4O29/c81-72(14-18-79-74(83)11-12-75(79)84)78-17-20-87-22-24-89-26-28-91-30-32-93-34-36-95-38-40-97-42-44-99-46-48-101-50-52-103-54-56-105-58-60-107-62-64-109-66-65-108-63-61-106-59-57-104-55-53-102-51-49-100-47-45-98-43-41-96-39-37-94-35-33-92-31-29-90-27-25-88-23-21-86-19-15-73(82)77-16-13-76(85)80-67-70-7-2-1-5-68(70)9-10-69-6-3-4-8-71(69)80/h1-8,11-12H,13-67H2,(H,77,82)(H,78,81) |
Clave InChI |
ABMCAJWJYKSVIS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


